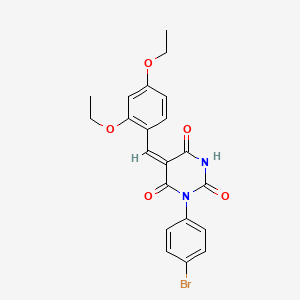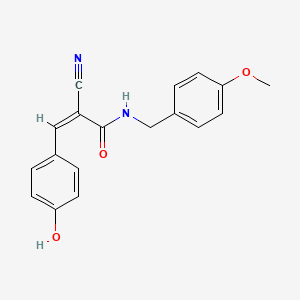![molecular formula C13H12N4OS B3923936 1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3923936.png)
1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol
Descripción general
Descripción
1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. This molecule, also known as PTE, has been studied for its ability to inhibit certain enzymes and pathways that are involved in disease processes. In
Aplicaciones Científicas De Investigación
1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol has been studied extensively for its potential as a therapeutic agent in various disease processes. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as CDK9 and DYRK1A, which are involved in cancer and neurodegenerative diseases, respectively. This compound has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as a treatment for viral infections, as it has been shown to inhibit the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of 1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol involves its ability to bind to and inhibit the activity of certain enzymes and pathways. Specifically, this compound has been shown to bind to the ATP-binding site of CDK9, which is involved in the regulation of gene expression and cell cycle progression. This compound has also been shown to inhibit the activity of DYRK1A, which is involved in the regulation of neuronal development and function. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that is involved in the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific enzyme or pathway that it is inhibiting. Inhibition of CDK9 has been shown to result in cell cycle arrest and apoptosis in cancer cells. Inhibition of DYRK1A has been shown to improve synaptic plasticity and cognitive function in animal models of neurodegenerative diseases. Inhibition of NF-κB activation has been shown to reduce inflammation and oxidative stress in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition and analysis of specific disease processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other inhibitors. Additionally, this compound may have off-target effects on other enzymes and pathways, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol. One area of focus could be the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, further research could be done to elucidate the specific mechanisms of this compound inhibition and to identify potential off-target effects. Finally, the synthesis of this compound could be further optimized to improve yields and reduce costs, making it more accessible for research and drug development.
Propiedades
IUPAC Name |
1-pyridin-3-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-11(9-2-1-4-14-6-9)7-15-12-10-3-5-19-13(10)17-8-16-12/h1-6,8,11,18H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRVXDBLHAXHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNC2=C3C=CSC3=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate](/img/structure/B3923861.png)
![N-{4-[(2-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923865.png)
![methyl 5-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3923872.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B3923885.png)
![1-(2-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3923891.png)
![(2R*,4S*)-4-hydroxy-1-[3-(methylthio)propyl]piperidine-2-carboxylic acid](/img/structure/B3923898.png)

![6-chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3923901.png)
![2-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3923912.png)
![1-(4-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3923918.png)
![1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one](/img/structure/B3923930.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B3923954.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3923959.png)